tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid
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Overview
Description
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The tosylate group is introduced by reacting the intermediate product with p-toluenesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-2-ylmethyl-carbamic acid, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which is a four-membered nitrogen-containing heterocycle.
Azetidin-2-one: A related compound with a carbonyl group at the second position.
Azetidin-3-one: Another derivative with a carbonyl group at the third position.
Uniqueness
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is unique due to its combination of the azetidine ring with a carbamate and tosylate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C16H26N2O5S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H18N2O2.C7H8O3S/c1-9(2,3)13-8(12)11(4)7-5-6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
FVNICGNAKAGZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N(C)C1CCN1 |
Origin of Product |
United States |
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